![molecular formula C10H15N5 B15310887 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that features both an imidazole and a pyridine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the 4-aminobutyl side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve efficiency.
化学反应分析
Types of Reactions
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
科学研究应用
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in drug design.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine depends on its specific biological target. In general, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. These interactions can involve binding to active sites, modulating enzyme activity, or altering gene expression pathways.
相似化合物的比较
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine can be compared to other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused imidazole-pyridine ring system but with a different fusion pattern, leading to different biological activities and properties.
Imidazo[4,5-c]pyridines: Another class of fused imidazole-pyridine compounds with distinct structural and functional characteristics.
Pyrido[2,3-d]pyrimidines: These compounds feature a fused pyridine-pyrimidine ring system and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the 4-aminobutyl side chain, which can significantly influence its biological activity and chemical reactivity.
属性
分子式 |
C10H15N5 |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
2-(4-aminobutyl)-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C10H15N5/c11-6-2-1-3-9-13-7-4-5-8(12)14-10(7)15-9/h4-5H,1-3,6,11H2,(H3,12,13,14,15) |
InChI 键 |
UENQJUGGDZJFEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1NC(=N2)CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



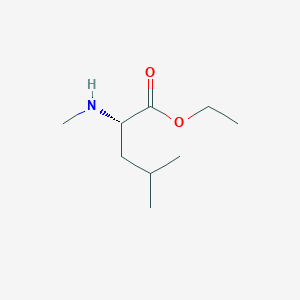

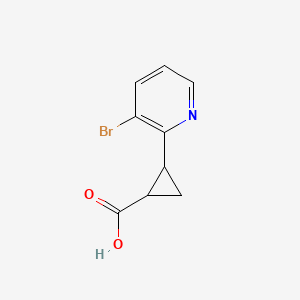
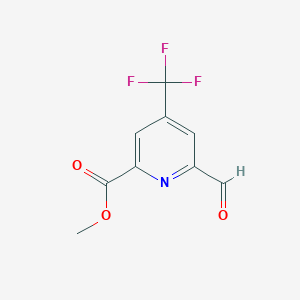
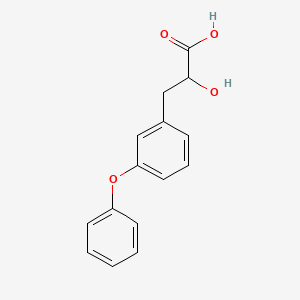
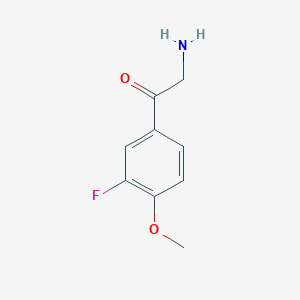
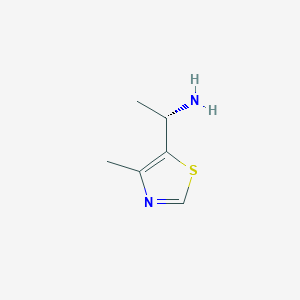
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
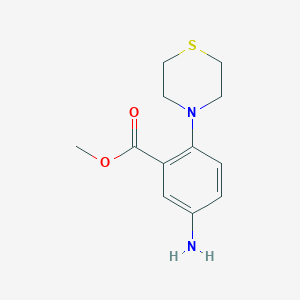
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
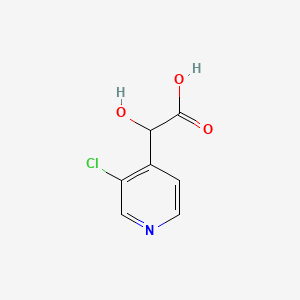

![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
